![molecular formula C24H30N2O2 B2896114 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine CAS No. 1705308-16-2](/img/structure/B2896114.png)

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, also known as BMBP, is a compound that has gained attention in the scientific community due to its potential use in various fields of research. It is a synthetic molecule that belongs to the class of piperidine derivatives and has been found to exhibit interesting biological activities.

Aplicaciones Científicas De Investigación

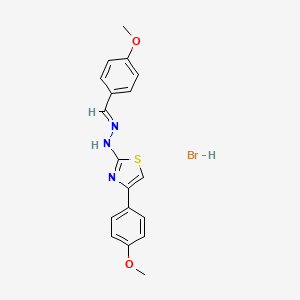

Novel α1a Adrenoceptor-Selective Antagonists

Research has explored the design and synthesis of novel α1a adrenoceptor-selective antagonists, aiming to develop treatments for benign prostatic hyperplasia (BPH). In this context, compounds related to 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine have been investigated for their potential as lead compounds. These studies involved identifying alternate templates to replace the 4-methoxycarbonyl-4-phenylpiperidine moiety to eliminate opioid agonist metabolites, focusing on substituted phenylpiperazine side chains to circumvent any potential liabilities (Lagu et al., 1999).

Oxidation of Polymeric Terminal Diols

The oxidation of polymeric terminal diols with iron(III) or copper(II) salts mediated by nitroxyl radicals, including derivatives of 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, has been studied for obtaining polymers containing carbonyl moieties. This research demonstrated efficient and selective oxidation processes to aldehyde- or carbonyl-terminated corresponding polymers, indicating the compound's utility in materials science (Yoshida et al., 1992).

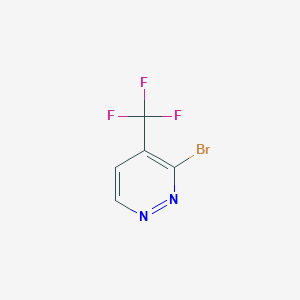

Antioxidant and Antimicrobial Potential

A study on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters revealed their significant antioxidant and antimicrobial activities. The synthesis protocol developed offers a pathway to explore enhanced biological properties of the piperidin-4-one core, with certain compounds displaying promising efficacy in biological assays. This highlights the compound's potential in pharmacological research and development (Harini et al., 2014).

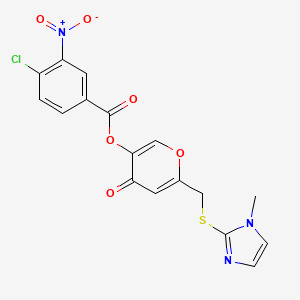

ABCB1 Inhibitors for Cancer Therapy

Research into 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors, which are structurally related to 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, has shown promise for cancer therapy. The design and synthesis of these inhibitors have led to compounds with potent ability to inhibit ABCB1 activity, a key factor in multidrug resistance in cancer cells. This work underscores the potential of such compounds in overcoming resistance to chemotherapy (Colabufo et al., 2008).

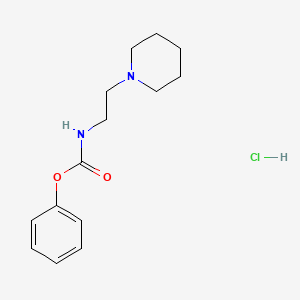

Dopamine Transporter Inhibition for CNS Disorders

The synthesis and biological evaluation of substituted diphenylmethoxypiperidines, related to 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine, have been explored for their inhibitory activity on the dopamine transporter. This research is crucial for the development of therapies for central nervous system disorders, highlighting the compound's relevance in neuropharmacology (Lapa et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of 1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction plays a crucial role in cancer immunotherapy, as it is involved in tumor immune escape and growth .

Mode of Action

The compound interacts with its targets by inhibiting the PD-1/PD-L1 interaction . This inhibition blocks the immune evasion of cancer cells, thereby enhancing the immune system’s ability to attack the cancer cells .

Biochemical Pathways

The compound affects the protocatechuate (PCA) 4,5-cleavage pathway and multiple 3-O-methylgallate (3MGA) catabolic pathways . These pathways are involved in the degradation of lignin-related biaryls and monoaryls, including β-aryl ether and biphenyl .

Pharmacokinetics

The pharmacokinetics of 1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine involve its absorption, distribution, metabolism, and excretion (ADME) . The compound’s bioavailability, tumor penetration, and pharmacokinetic properties are influenced by these processes .

Result of Action

The result of the compound’s action is the enhanced ability of the immune system to attack cancer cells . By inhibiting the PD-1/PD-L1 interaction, the compound prevents cancer cells from evading the immune system, leading to their destruction .

Propiedades

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-28-23-13-17-25(18-14-23)22-11-15-26(16-12-22)24(27)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-10,22-23H,11-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRDFHSRADPYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2896034.png)

![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)

![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)

![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)

![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)